Fmoc-DL-2-aminoheptanedioic acid
Overview
Description
Fmoc-DL-2-aminoheptanedioic acid is a chemical compound with the molecular formula C22H23NO6 and a molecular weight of 397.43 . It is used for research purposes .
Molecular Structure Analysis
The this compound molecule contains a total of 54 bonds. There are 31 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
This compound has a predicted density of approximately 1.31 g/cm3 and a predicted refractive index of n20D 1.60 . Its boiling point is predicted to be 666.1±55.0 °C and it has a predicted pKa of 3.85±0.21 .Scientific Research Applications
Fmoc-DL-2-aminoheptanedioic acid has a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, this compound is used as a building block for the synthesis of peptides, peptidomimetics, and other small molecules. This compound is also used in the synthesis of peptide libraries, which are used in drug discovery and development. In biochemistry, this compound is used as a substrate for the synthesis of enzymes, antibodies, and other proteins. In pharmacology, this compound is used as a building block for the synthesis of small molecule drugs and drug candidates.
Mechanism of Action
Target of Action
Fmoc-DL-2-aminoheptanedioic acid is a biochemical used in proteomics research . .
Mode of Action
As a biochemical used in proteomics research, it’s likely involved in protein synthesis or modification .
Biochemical Pathways
Given its use in proteomics research, it may be involved in pathways related to protein synthesis or modification .
Result of Action
As a biochemical used in proteomics research, it may influence protein structure or function .
Advantages and Limitations for Lab Experiments
The use of Fmoc-DL-2-aminoheptanedioic acid in laboratory experiments has several advantages. This compound is a versatile building block for the synthesis of peptides, peptidomimetics, and other small molecules, and it is also a substrate for the synthesis of enzymes, antibodies, and other proteins. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not soluble in water, and it is also not very soluble in organic solvents. Furthermore, this compound is not very stable in the presence of strong acids and bases, and it can also be degraded by UV light.
Future Directions
The potential future directions for the use of Fmoc-DL-2-aminoheptanedioic acid are numerous. This compound could be used to create new and improved peptide libraries for drug discovery and development, as well as new and improved enzymes and other proteins for biotechnology applications. This compound could also be used to create novel small molecule drugs and drug candidates, as well as new and improved peptidomimetics for pharmacological applications. Furthermore,
Safety and Hazards
Fmoc-DL-2-aminoheptanedioic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may also cause respiratory irritation (Category 3). It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c24-20(25)12-6-5-11-19(21(26)27)23-22(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGQUSSMDLUWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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